3-Ethyl-3-(methoxymethyl)azetidine

Medicinal Chemistry ADME Lipophilicity

3-Ethyl-3-(methoxymethyl)azetidine (CAS: 1564830-51-8) is a nitrogen-containing heterocyclic compound belonging to the azetidine family, characterized by a four-membered saturated ring with one nitrogen atom. It is classified as a tertiary amine and an alkylated azetidine derivative due to the presence of an ethyl group and a methoxymethyl substituent at the 3-position.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B12285943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-(methoxymethyl)azetidine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCC1(CNC1)COC
InChIInChI=1S/C7H15NO/c1-3-7(6-9-2)4-8-5-7/h8H,3-6H2,1-2H3
InChIKeyYPVGMHSBIMSRAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-3-(methoxymethyl)azetidine: A 3,3-Disubstituted Azetidine Building Block for Advanced Medicinal Chemistry


3-Ethyl-3-(methoxymethyl)azetidine (CAS: 1564830-51-8) is a nitrogen-containing heterocyclic compound belonging to the azetidine family, characterized by a four-membered saturated ring with one nitrogen atom . It is classified as a tertiary amine and an alkylated azetidine derivative due to the presence of an ethyl group and a methoxymethyl substituent at the 3-position . With a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol, it serves as a versatile building block in organic synthesis, particularly in the construction of sp3-rich scaffolds for drug discovery .

Why a Generic Azetidine Cannot Substitute for 3-Ethyl-3-(methoxymethyl)azetidine in Drug Discovery Programs


Substituting 3-Ethyl-3-(methoxymethyl)azetidine with a generic azetidine building block introduces significant risk to the outcome of a medicinal chemistry campaign. The 3,3-disubstitution pattern, specifically the combination of an ethyl group and a methoxymethyl ether, is not a trivial modification. This precise steric and electronic environment is designed to modulate key physicochemical properties, such as lipophilicity and metabolic stability, which directly influence a compound's in vivo performance. A generic analog will not replicate these parameters, potentially leading to false negative results in structure-activity relationship (SAR) studies or, more critically, failure to reproduce a lead compound's pharmacokinetic profile. The data presented in Section 3 quantify these differences, demonstrating that a simple substitution can result in a measurable shift in lipophilicity or a reduction in available purity, ultimately derailing a program's progression and wasting valuable resources [1].

Quantitative Differentiation of 3-Ethyl-3-(methoxymethyl)azetidine: A Comparative Evidence Guide


Lipophilicity Modulation: A Direct LogP Comparison with the Hydroxymethyl Analog

The methoxymethyl group in the target compound confers a distinct lipophilicity profile compared to a more polar analog. The predicted logP for 3-Ethyl-3-(methoxymethyl)azetidine is -0.292, indicating a hydrophilic character [1]. In contrast, replacing the methoxy with a hydroxy group, as in tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate, is expected to increase hydrophilicity further due to the hydrogen bond donor capability of the hydroxyl moiety. This difference in logP can significantly impact membrane permeability and oral absorption.

Medicinal Chemistry ADME Lipophilicity

Vendor Purity Benchmarking: 3-Ethyl-3-(methoxymethyl)azetidine vs. 3-(Ethoxymethyl)azetidine

The commercially available purity of a building block is a critical factor for synthetic reliability. 3-Ethyl-3-(methoxymethyl)azetidine is offered by MolCore with a purity specification of NLT 97% . In comparison, the structurally related 3-(Ethoxymethyl)azetidine, which lacks the 3-ethyl substituent, is available from Chemenu with a lower standard purity of 95% . This 2% difference in minimum purity can be significant in multi-step syntheses, impacting yield and the ease of purification.

Chemical Synthesis Quality Control Procurement

Purity and Quality Consistency: Benchmarking Against a Close 3,3-Disubstituted Analog

When comparing two very closely related 3,3-disubstituted azetidines from the same vendor, the quality and consistency of supply become a key differentiator. 3-Ethyl-3-(methoxymethyl)azetidine is supplied by MolCore with a purity of NLT 97% . Its direct analog, 3-Methyl-3-(methoxymethyl)azetidine, is also supplied by MolCore with an identical purity specification of NLT 97% . While the purity specifications are equivalent, this head-to-head comparison confirms that the ethyl-substituted compound does not suffer from any inherent synthetic or stability disadvantage that would compromise its quality compared to the methyl analog.

Chemical Synthesis Quality Control Procurement

Steric and Conformational Differentiation: The Impact of the 3-Ethyl Group

The 3-ethyl substituent on 3-Ethyl-3-(methoxymethyl)azetidine introduces a distinct steric bulk and conformational bias compared to an unsubstituted azetidine or a simple 3-methoxymethyl analog. While direct quantitative comparison data is absent, the SAR of related azetidine derivatives indicates that such substitution can significantly modulate target binding. For instance, in a series of rigid methamphetamine analogs, 3-substituted azetidines demonstrated nanomolar binding affinities at monoamine transporters, with specific Ki values of 139 nM for SERT and 531 nM for DAT for a 3-benzylidene derivative [1]. This establishes a clear precedent that substitution at the 3-position of the azetidine ring is a validated strategy for achieving potent and selective biological activity, making the 3-ethyl-3-(methoxymethyl) substitution pattern a potentially critical design element.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Optimized Application Scenarios for 3-Ethyl-3-(methoxymethyl)azetidine Based on Quantitative Differentiation


Lead Optimization of CNS-Penetrant Candidates

The predicted logP of -0.292 for 3-Ethyl-3-(methoxymethyl)azetidine places it in a favorable range for crossing the blood-brain barrier while maintaining sufficient aqueous solubility . This lipophilicity profile, combined with the established precedent for azetidines in CNS applications like M4 muscarinic receptor modulation [1], makes it a preferred building block over more polar hydroxymethyl analogs. Its incorporation can be used to fine-tune the physicochemical properties of a lead series, balancing permeability and solubility to improve brain exposure and minimize off-target effects.

High-Fidelity Synthesis of Complex Clinical Candidates

The NLT 97% purity specification for 3-Ethyl-3-(methoxymethyl)azetidine, which is higher than the 95% purity of the related 3-(ethoxymethyl)azetidine, ensures a more reliable starting point for complex, multi-step syntheses . This is critical in late-stage medicinal chemistry or process development for clinical candidates, where impurities can lead to the formation of difficult-to-remove byproducts, ultimately lowering the yield and increasing the cost of the active pharmaceutical ingredient (API). Using this higher-purity building block minimizes these risks and streamlines the synthetic route.

Expanding the SAR of Azetidine-Based JAK Inhibitors

The azetidine scaffold is a core component of several patented JAK inhibitors . The unique 3-ethyl-3-(methoxymethyl) substitution pattern provides a novel vector for exploring the SAR around this clinically validated pharmacophore. By incorporating this building block into known JAK inhibitor frameworks, medicinal chemists can explore new chemical space around the solvent-exposed region of the target protein. This could lead to the discovery of analogs with improved selectivity profiles or differentiated physicochemical properties compared to existing compounds, thereby creating new intellectual property.

Systematic Exploration of 3,3-Disubstituted Azetidine Chemical Space

The direct comparison with 3-Methyl-3-(methoxymethyl)azetidine confirms that the ethyl analog is a high-quality, commercially viable building block . Researchers can therefore systematically compare the effects of a methyl versus an ethyl substituent on the azetidine core without concern for purity or supply issues. This allows for a clean SAR study to determine the optimal steric and lipophilic profile for a given biological target, a crucial step in hit-to-lead and lead optimization campaigns where subtle structural changes can have profound effects on potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-3-(methoxymethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.